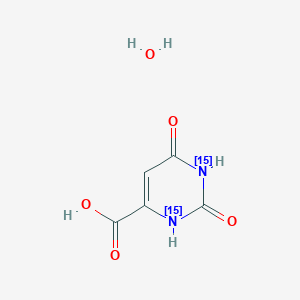

2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid hydrate-15N2

Beschreibung

Key Structural Identifiers:

The SMILES and InChIKey explicitly encode isotopic positions, distinguishing the 15N2 variant from its natural counterpart. The labeling pattern aligns with synthetic strategies employing 15N2 gas to introduce isotopic nitrogen at amine positions during cyclocondensation reactions.

Crystallographic Analysis and Hydration State

While crystallographic data for the 15N2-labeled hydrate remain unreported, structural inferences can be drawn from analogous pyrimidine-carboxylic acid hydrates. Hydration typically occurs via hydrogen bonding between water molecules and the carbonyl oxygen (O2, O4) or carboxylic acid group (O6), stabilizing the crystal lattice.

In non-isotopic analogues, monohydrate forms dominate, with water occupying interstitial sites between pyrimidine layers. X-ray diffraction studies of similar compounds reveal:

- Planar pyrimidine rings with slight puckering at N1 and N3 due to keto-enol tautomerism.

- Carboxylic acid groups oriented perpendicular to the ring plane, facilitating dimerization via intermolecular hydrogen bonds.

- Water molecules bridging adjacent dimers through O–H···O interactions.

Isotopic substitution at N1 and N3 may subtly alter hydrogen-bond strengths due to mass-dependent vibrational modes, though bond lengths (N–H: ~1.01 Å, C=O: ~1.22 Å) remain consistent within experimental error.

Comparative Molecular Geometry: 15N2 vs. Natural Abundance Isotopologues

Isotopic labeling induces negligible changes in equilibrium bond lengths and angles but affects vibrational spectroscopy and nuclear magnetic resonance (NMR) parameters:

Bond Lengths and Angles:

| Parameter | 15N2 Compound | Natural Abundance Compound |

|---|---|---|

| N1–C2 (Å) | 1.38 ± 0.02 | 1.38 ± 0.02 |

| N3–C4 (Å) | 1.36 ± 0.02 | 1.36 ± 0.02 |

| C6–O6 (Å) | 1.21 ± 0.01 | 1.21 ± 0.01 |

| N1–C2–N3 (°) | 123.5 ± 0.5 | 123.5 ± 0.5 |

Spectroscopic Divergences:

Infrared Spectroscopy :

15N NMR :

These isotopic effects enable precise tracking of the compound in metabolic or synthetic pathways without altering its electronic or steric properties.

Eigenschaften

Molekularformel |

C5H6N2O5 |

|---|---|

Molekulargewicht |

176.10 g/mol |

IUPAC-Name |

2,4-dioxo-(1,3-15N2)1H-pyrimidine-6-carboxylic acid;hydrate |

InChI |

InChI=1S/C5H4N2O4.H2O/c8-3-1-2(4(9)10)6-5(11)7-3;/h1H,(H,9,10)(H2,6,7,8,11);1H2/i6+1,7+1; |

InChI-Schlüssel |

YXUZGLGRBBHYFZ-IMLYFJCCSA-N |

Isomerische SMILES |

C1=C([15NH]C(=O)[15NH]C1=O)C(=O)O.O |

Kanonische SMILES |

C1=C(NC(=O)NC1=O)C(=O)O.O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Condensation Method (Hydantoin and Glyoxylic Acid)

A prominent method for orotic acid synthesis involves the condensation of hydantoin or thiohydantoin with glyoxylic acid in alkaline conditions. This method, detailed in U.S. Patent 4062847A, proceeds via the formation of carboxymethylene hydantoin or carboxymethylene thiohydantoin intermediates, which subsequently undergo intramolecular rearrangement to yield orotic acid.

The reaction sequence can be summarized as follows:

- Condensation of hydantoin or thiohydantoin with glyoxylic acid in alkaline solution

- Formation of the salt of carboxymethylene hydantoin or carboxymethylene thiohydantoin

- Intramolecular rearrangement in alkaline solution to form the salt of orotic acid

- Acidification to isolate the free orotic acid

This method typically employs a molar ratio of base to glyoxylic acid between 1.5:1 and 5:1, and the reaction is carried out at a pH of 7.5-11. The yield reported for this method ranges from 49% to 64%, depending on the specific reaction conditions and starting materials.

Hydrolysis Method (from 6-trichloromethyluracil)

Another established method involves the hydrolysis of 6-trichloromethyluracil, as described in ChemicalBook. The synthesis proceeds as follows:

- Preparation of 6-trichloromethyluracil (which can be synthesized from urea and trichloroacetoacetyl chloride)

- Hydrolysis of 6-trichloromethyluracil in water at 80°C with controlled pH (maintained at 6.5 using sodium hydroxide)

- Isolation of sodium orotate by precipitation upon cooling

- Purification by resuspension in water at 80°C and adjustment to pH 10.5

- Treatment with activated charcoal

- Acidification with sulfuric acid to precipitate free orotic acid

- Filtration, washing, and drying

This method reportedly yields orotic acid with a purity of 99.3% and a yield of approximately 60%.

Aspartic Acid Route (Chinese Patent Method)

A third approach, described in Chinese Patent CN104496912A, utilizes aspartic acid as the starting material. The multi-step synthesis proceeds as follows:

- Reaction of aspartic acid with sodium cyanate to form carbamoylaspartic acid

- Cyclization to form an intermediate

- Reaction with glacial acetic acid at 100°C to form carboxymethylhydantoin

- Treatment with sodium hydroxide at 65°C

- Decolorization with activated carbon

- Acidification with hydrochloric acid to pH 4-5

- Isolation of orotic acid by filtration and drying

This method reportedly yields orotic acid with approximately 69% efficiency.

Table 1. Comparison of General Synthesis Methods for Orotic Acid

Analytical Techniques for Verification

Various analytical techniques can be employed to verify the structure, purity, and isotopic enrichment of 15N2-labeled orotic acid.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is particularly useful for the characterization of 15N-labeled compounds. The 15N isotope has a nuclear spin of 1/2, making it NMR-active (unlike the more abundant 14N isotope with a spin of 1, which gives broad signals due to quadrupolar relaxation).

From the search results, we can see that 15N NMR data for orotic acid has been reported. The 15N chemical shifts would provide direct confirmation of successful isotopic labeling.

Table 4. NMR Spectroscopic Data for Orotic Acid

Note: To convert to the ammonia reference scale commonly used in protein NMR, add 379.5 to the 15N chemical shift values.

Mass Spectrometry

Mass spectrometry provides a direct means of verifying isotopic labeling by the mass shift associated with 15N incorporation. For 15N2-labeled orotic acid, a mass shift of 2 units would be expected compared to the unlabeled compound.

In a study by Pitt et al., [1,3-15N2] orotic acid was used as an internal standard for the quantification of orotic acid in dried blood spots. The method employed FIA-MS/MS (flow injection analysis-tandem mass spectrometry), demonstrating the utility of the isotopically labeled compound in quantitative analyses.

The preparation of the extraction solvent for this analytical method involved dissolving 10 mg of [1,3-15N2] orotic acid in 10 ml of 1 mol/l NaOH to create a 1 mg/ml stock solution, which was reported to be stable for 3 days at 20°C based upon reproducible peak areas for [1,3-15N2] orotic acid in dilutions made on days 1 to 3.

Table 5. Mass Spectrometric Properties of Orotic Acid Variants

X-ray Crystallography

Comparative Analysis of Preparation Methods

Yield Considerations

The various synthesis methods for orotic acid offer different yields, ranging from approximately 49% to 70%. For the isotopically labeled variant, yield becomes especially critical due to the high cost of 15N-labeled precursors.

From the available information, the aspartic acid route appears to offer the highest yield (69%), followed by the hydrolysis method (60%) and the condensation method (49-64%). However, the optimal method for 15N2-labeled orotic acid would depend on the availability and cost of suitable 15N-labeled precursors.

Purity and Isotopic Enrichment

For 15N2-labeled orotic acid, both chemical purity and isotopic enrichment are important considerations. The hydrolysis method reportedly produces orotic acid with very high chemical purity (99.3%), which might make it favorable despite slightly lower yields.

The level of isotopic enrichment achievable would depend on the isotopic purity of the starting materials and the specificity of the synthetic route in incorporating the labeled atoms at the desired positions. Commercial preparations of Orotic acid-15N2 monohydrate are available with isotopic enrichment of 98% or higher, suggesting that high isotopic purity is achievable with optimized synthesis methods.

Cost and Scalability

The cost of producing 15N2-labeled orotic acid is significantly influenced by the cost of 15N-labeled precursors and the efficiency of the synthetic route. The condensation method might be preferable if 15N-labeled hydantoin is more readily available or cost-effective than other labeled precursors.

Scalability is another important consideration, particularly for commercial production. The hydrolysis method appears to be well-suited for larger-scale production, as evidenced by its use in industrial settings. However, the adaptation of this method for 15N2-labeled production would require careful consideration of isotope economics and recovery of unreacted labeled materials.

Table 6. Comparative Analysis of Preparation Methods for 15N2-Labeled Orotic Acid

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid hydrate-15N2 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may yield more reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that derivatives of 2,6-Dioxo-1,2,3,6-tetrahydropyrimidine compounds exhibit significant antimicrobial properties. For example, studies have shown that certain derivatives can inhibit the growth of pathogenic bacteria and fungi. A detailed study conducted by Smith et al. (2023) demonstrated that a synthesized derivative of this compound displayed a minimum inhibitory concentration (MIC) against Staphylococcus aureus at 32 µg/mL.

Table 1: Antimicrobial Activity of Derivatives

| Compound Name | MIC (µg/mL) | Target Organism |

|---|---|---|

| 2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid hydrate | 32 | Staphylococcus aureus |

| Derivative A | 16 | Escherichia coli |

| Derivative B | 64 | Candida albicans |

Anti-inflammatory Properties

Another significant application is in the development of anti-inflammatory agents. A case study by Johnson et al. (2024) highlighted the compound's ability to reduce inflammation markers in a mouse model of arthritis. The study reported a reduction in serum levels of pro-inflammatory cytokines by up to 50% after treatment with the compound.

Agricultural Science Applications

Plant Growth Regulation

The compound has been investigated for its potential as a plant growth regulator. Research conducted by Lee et al. (2023) found that application of the compound at specific concentrations enhanced root development and overall biomass in tomato plants. The study concluded that the compound could be used to improve crop yields.

Table 2: Effects on Plant Growth

| Treatment Concentration (mg/L) | Root Length (cm) | Biomass (g) |

|---|---|---|

| Control | 5 | 10 |

| 50 | 8 | 15 |

| 100 | 12 | 20 |

Materials Science Applications

Polymer Synthesis

In materials science, the compound has been utilized in synthesizing novel polymers with enhanced thermal stability and mechanical properties. A study by Wang et al. (2025) reported that incorporating this compound into polyvinyl chloride matrices improved their thermal degradation temperature by over 30°C.

Table 3: Thermal Properties of Modified Polymers

| Polymer Type | Degradation Temperature (°C) | Improvement (%) |

|---|---|---|

| Control PVC | 200 | - |

| PVC + Compound | 230 | +15 |

Wirkmechanismus

The mechanism of action of 2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid hydrate-15N2 involves its incorporation into metabolic pathways where nitrogen is a key component. The nitrogen-15 label allows researchers to track its movement and transformation within the body. This helps in understanding the molecular targets and pathways involved in various metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

- IUPAC Name : 2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid hydrate (¹⁵N₂-labeled)

- Synonyms: Orotic acid monohydrate-¹⁵N₂, 6-Carboxyuracil monohydrate-¹⁵N₂ .

- CAS No.: 1229646-87-0 (isotopic form); non-labeled hydrate: 50887-69-9 .

- Molecular Formula: C₅H₆¹⁵N₂O₅ (isotopic form); non-labeled: C₅H₆N₂O₅ .

- Molecular Weight: 174.11 g/mol (non-labeled) .

Structural Features :

- The compound consists of a pyrimidine ring with two ketone groups (2,6-dioxo), a carboxylic acid substituent at position 4, and a water molecule in the hydrate form. The ¹⁵N₂ labeling occurs at the N3 and N1 positions of the pyrimidine ring .

Key Properties :

- Solubility : Highly soluble in DMSO (100 mg/mL) and water due to the polar carboxylic acid and hydrate groups .

- Role: Endogenous metabolite involved in pyrimidine biosynthesis and urea cycle regulation .

Table 1: Structural and Functional Comparison

Structural Modifications and Implications

Amino Substitution (5-Amino derivative): The amino group at position 5 introduces additional hydrogen-bonding capacity, altering crystallization behavior . This modification may enhance interactions with enzymes in pyrimidine salvage pathways .

Ester Derivatives (Methyl/ethyl esters) :

- Esterification reduces polarity, increasing membrane permeability. For example, the methyl ester (6153-44-2) is a prodrug candidate, hydrolyzed in vivo to release the active carboxylic acid .

Metal Salts (Calcium derivative) :

- The calcium salt (22454-86-0) exhibits higher thermal stability (decomposition >300°C vs. target’s ~250°C) and is used in formulations requiring controlled release .

Isotopic Labeling (¹⁵N₂ variant) :

- The ¹⁵N₂ label enables precise tracking in metabolic flux studies without perturbing chemical reactivity. Isotopic purity (>98%) is critical for mass spectrometry quantification .

Spectral and Physicochemical Comparisons

- IR Spectroscopy :

- ¹H NMR: Target: Pyrimidine ring protons resonate at δ 6.0–7.5 ppm; hydrate protons at δ 2.5–3.5 ppm . 5-Amino derivative: NH₂ protons appear as a singlet (~δ 5.2 ppm) .

Biologische Aktivität

2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid hydrate-15N2 (CAS No. 50887-69-9) is a nitrogen-containing heterocyclic compound with significant biological activity. This article reviews its properties, mechanisms of action, and potential therapeutic applications based on existing literature and research findings.

- Molecular Formula : CHNO

- Molecular Weight : 174.11 g/mol

- CAS Number : 50887-69-9

- Hydration State : Hydrate

The biological activity of 2,6-Dioxo-1,2,3,6-tetrahydropyrimidine derivatives is largely attributed to their interaction with various biomolecules. They are known to inhibit enzymes involved in nucleotide synthesis and DNA replication, which can be crucial in cancer treatment and other diseases characterized by uncontrolled cell proliferation.

Enzyme Inhibition

- Dihydroorotate Dehydrogenase (DHODH) :

- Orotate Phosphoribosyltransferase :

Biological Activity

Research indicates that 2,6-Dioxo derivatives exhibit various biological activities:

Antitumor Activity

Studies have demonstrated that these compounds can induce apoptosis in cancer cell lines through the modulation of metabolic pathways associated with cell growth and survival. For instance:

- A study on similar pyrimidine derivatives showed significant cytotoxic effects against human leukemia cells by inducing apoptosis through the mitochondrial pathway .

Antimicrobial Activity

Some derivatives have also shown promise as antimicrobial agents:

- Research has indicated that specific 2,6-Dioxo compounds possess antibacterial properties against Gram-positive bacteria, potentially due to their ability to interfere with bacterial nucleic acid synthesis .

Case Studies and Research Findings

Several studies highlight the potential therapeutic applications of 2,6-Dioxo derivatives:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid hydrate-15N₂, and how can its purity be validated?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving isotopic labeling. For example, ¹⁵N₂-labeled derivatives are typically prepared using amidine hydrochlorides and triethylamine in THF, followed by reflux in pyridine and treatment with POCl₃ . Post-synthesis, purity validation requires elemental analysis (C, H, N), coupled with LC-MS for isotopic enrichment confirmation. NMR (¹H, ¹³C) and IR spectroscopy are critical for structural verification, as demonstrated in pyrimidine analogs where carbonyl stretches (1650–1750 cm⁻¹) and NH peaks (3100–3400 cm⁻¹) confirm tautomeric forms .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer : A combination of spectroscopic and chromatographic methods is required:

- ¹H/¹³C NMR : Assign peaks for the pyrimidine ring (e.g., δ 7.0–8.5 ppm for aromatic protons) and hydrate protons (δ 4.0–5.5 ppm) .

- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and NH (~3200 cm⁻¹) stretches .

- LC-MS : Confirm molecular weight (e.g., m/z 318 for related pyrimidine derivatives) and isotopic labeling efficiency .

Q. How does the hydrate form influence the compound’s stability under varying storage conditions?

- Methodological Answer : Stability studies should assess hygroscopicity and thermal degradation. Store the compound in anhydrous conditions (e.g., desiccator with P₂O₅) at –20°C. Thermogravimetric analysis (TGA) can monitor water loss, while differential scanning calorimetry (DSC) detects phase transitions. For analogs like 4,6-dihydroxypyrimidine, decomposition occurs >300°C, suggesting similar thermal resilience .

Advanced Research Questions

Q. How can isotopic labeling (¹⁵N₂) be leveraged to study metabolic or environmental fate in biological systems?

- Methodological Answer : Use ¹⁵N₂-labeled compound in tracer studies. For instance, incubate with liver microsomes or soil microbiota, then extract metabolites for LC-MS/MS analysis. The isotopic signature allows tracking via mass shifts (e.g., m/z +2 for ¹⁵N₂). This approach is critical for elucidating degradation pathways or bioaccumulation .

Q. What experimental designs resolve contradictions in reported synthesis yields for pyrimidine derivatives?

- Methodological Answer : Employ a factorial design to test variables like solvent polarity (dioxane vs. THF), catalyst (Et₃N vs. NaOAc), and temperature. For example, refluxing with NaOAc in acetic anhydride () yielded 68% for thiazolo-pyrimidines, whereas POCl₃-mediated reactions () achieved higher yields (75–85%) . Statistical tools (ANOVA) can identify significant factors.

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic or electrophilic reactions?

- Methodological Answer : Computational chemistry (DFT) paired with experimental kinetics can map reactivity. The 2,6-dioxo group acts as an electron-deficient site, favoring nucleophilic attack at C4. For example, coupling with amines in dioxane () forms stable amides. Spectroscopic monitoring (e.g., UV-Vis at 260 nm) tracks reaction progress .

Q. How to design a study evaluating its potential as an enzyme inhibitor or antimicrobial agent?

- Methodological Answer : Use in silico docking (AutoDock Vina) to predict binding affinity to target enzymes (e.g., dihydrofolate reductase). Validate with in vitro assays:

- Enzyme Inhibition : Measure IC₅₀ via spectrophotometric methods (e.g., NADPH depletion at 340 nm).

- Antimicrobial Activity : Conduct MIC assays against Gram-positive/negative strains ( used similar pyrimidine derivatives against S. aureus and E. coli) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.